molecular formula C51H42O3Pd2 B7889059 Tris(dibenzylideneacetone) dipalladium(0)

Tris(dibenzylideneacetone) dipalladium(0)

Cat. No. B7889059
M. Wt: 915.7 g/mol
InChI Key: CYPYTURSJDMMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(dibenzylideneacetone) dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). The compound is a dark-purple/brown solid, which is modestly soluble in organic solvents .


Synthesis Analysis

Tris(dibenzylideneacetone) dipalladium(0) participates in the synthesis of azepane . The crystal structure of Pd2(dba)3 has been determined by three-dimensional X-ray data. Crystals of Pd2(dba)3 are reported to crystallize in the triclinic system .


Molecular Structure Analysis

The molecular structure of Tris(dibenzylideneacetone) dipalladium(0) has been determined by three-dimensional X-ray data . The pair of Pd atoms are separated by 320 pm but are tied together by dba units .


Chemical Reactions Analysis

Tris(dibenzylideneacetone) dipalladium(0) is used as a catalyst for various coupling reactions. Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .


Physical And Chemical Properties Analysis

Tris(dibenzylideneacetone) dipalladium(0) has a molar mass of 915.73 g·mol−1. It has a melting point of 152 to 155 °C .

Scientific Research Applications

  • Catalysis in Asymmetric Synthesis : It is used as a catalyst in the asymmetric synthesis of α-aminoamides, achieving high enantiomeric excess (up to 99% ee) (Nanayakkara & Alper, 2003).

  • Source of Soluble Palladium Species : This compound serves as a source of soluble palladium species for catalysis and as a precursor in synthesizing complex palladium structures. It's notable that commercially available samples may contain significant amounts of palladium nanoparticles (Zalesskiy & Ananikov, 2012).

  • Organometallic Coupling Reactions : Tris(dibenzylideneacetone)dipalladium(0) in combination with other reagents is useful for organometallic coupling reactions, leading to new carbon-carbon bond formation (Roy & Roy, 2009).

  • Synthesis of Palladium Nanoparticles : It has been utilized in the synthesis of palladium nanoparticles and microstructures, which are significant in catalysis and material science applications (Leonard & Franzen, 2009).

  • Potential in Medical Research : Remarkably, Tris(dibenzylideneacetone) dipalladium has shown therapeutic effects in medical research, particularly in alleviating immune complex-mediated conditions such as IgA nephropathy (Wu et al., 2020).

  • Preparation of Recyclable Catalysts : This complex is used in the preparation of recyclable palladium on carbon catalysts, displaying efficiency in cross-coupling and hydrogenation reactions (Yakukhnov et al., 2018).

  • Inducing Apoptosis in Chronic Lymphocytic Leukemia B-Cells : In oncological research, it has been effective in inducing apoptosis in B-cells of chronic lymphocytic leukemia, presenting a potential therapeutic avenue (Kay et al., 2016).

Mechanism of Action

Target of Action

Tris(dibenzylideneacetone) dipalladium(0), also known as Pd2(dba)3, is an organopalladium compound . The primary targets of this compound are various biochemical reactions where it acts as a catalyst . It is known to facilitate oxidative addition reactions . In the context of cancer treatment, Tris(dibenzylideneacetone) dipalladium(0) has been found to target the STAT3 signaling pathway .

Mode of Action

The compound is a complex of palladium(0) with dibenzylideneacetone (dba). The Pd(0) centers are bound to the alkene parts of the dba ligands . It is known for its high reactivity and ability to facilitate oxidative addition reactions . In cancer treatment, it abrogates the STAT3 signaling pathway by elevating the expression of SHP2 .

Biochemical Pathways

Pd2(dba)3 is used as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . These reactions are crucial in various biochemical pathways. In the context of cancer treatment, it affects the STAT3 signaling pathway .

Pharmacokinetics

It is known that the compound is a dark-purple/brown solid, which is modestly soluble in organic solvents . This solubility could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

As a catalyst, Pd2(dba)3 facilitates various biochemical reactions, leading to the production of desired compounds . In cancer treatment, Tris(dibenzylideneacetone) dipalladium(0) has been found to inhibit cell proliferation, migration, invasion, and regress tumor metastasis .

Action Environment

The action of Tris(dibenzylideneacetone) dipalladium(0) can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can affect its action, efficacy, and stability.

Safety and Hazards

Tris(dibenzylideneacetone) dipalladium(0) may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Tris(dibenzylideneacetone) dipalladium(0) has shown significant antiproliferative activity against melanoma cells . It has also been found to be effective against melanoma growth in vitro and in vivo . Further preclinical evaluation of Tris(dibenzylideneacetone) dipalladium(0) and related complexes is warranted .

properties

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPYTURSJDMMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H42O3Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(dibenzylideneacetone) dipalladium(0)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(dibenzylideneacetone) dipalladium(0)
Reactant of Route 3
Reactant of Route 3
Tris(dibenzylideneacetone) dipalladium(0)
Reactant of Route 4
Reactant of Route 4
Tris(dibenzylideneacetone) dipalladium(0)
Reactant of Route 5
Reactant of Route 5
Tris(dibenzylideneacetone) dipalladium(0)
Reactant of Route 6
Reactant of Route 6
Tris(dibenzylideneacetone) dipalladium(0)

Q & A

Q1: What is the molecular formula and weight of tris(dibenzylideneacetone)dipalladium(0)?

A1: The molecular formula of tris(dibenzylideneacetone)dipalladium(0) is C51H42O3Pd2, and its molecular weight is 915.72 g/mol. []

Q2: What is the structure of tris(dibenzylideneacetone)dipalladium(0)?

A2: Tris(dibenzylideneacetone)dipalladium(0) features a "paddlewheel" structure with two palladium atoms bridged by three dibenzylideneacetone (dba) ligands. Each palladium atom coordinates to two double bonds of dba ligands, exhibiting a distorted square planar geometry. []

Q3: What are the typical spectroscopic characteristics of tris(dibenzylideneacetone)dipalladium(0)?

A3: Tris(dibenzylideneacetone)dipalladium(0) exhibits a characteristic deep purple to black color. It shows distinct signals in NMR (1H and 13C) spectroscopy corresponding to the dba ligands. Additionally, it displays characteristic absorption bands in UV-Vis spectroscopy, notably a strong absorption in the visible range (λmax = 528 nm). [, ]

Q4: How stable is tris(dibenzylideneacetone)dipalladium(0) in air and solution?

A4: Tris(dibenzylideneacetone)dipalladium(0) is moderately air stable in the solid state but slowly decomposes in solution to metallic palladium and dibenzylideneacetone. [] This decomposition is particularly noticeable in the presence of coordinating solvents or upon exposure to light and heat.

Q5: Why is tris(dibenzylideneacetone)dipalladium(0) widely used in organic synthesis?

A5: Tris(dibenzylideneacetone)dipalladium(0) is a valuable palladium(0) source that readily undergoes oxidative addition, enabling its use as a catalyst or precatalyst in various palladium-catalyzed cross-coupling reactions. [] These reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, are essential for forming carbon-carbon bonds and have widespread applications in organic synthesis, materials science, and medicinal chemistry.

Q6: Can you provide some examples of reactions where tris(dibenzylideneacetone)dipalladium(0) is used as a catalyst?

A6: Tris(dibenzylideneacetone)dipalladium(0) catalyzes a wide range of reactions, including:

  • Suzuki-Miyaura coupling: Coupling of aryl or vinyl halides with organoboron compounds to form biaryl or alkene products. [, , ]
  • Stille coupling: Coupling of aryl or vinyl halides with organotin compounds to form biaryl or alkene products. [, , ]
  • Heck reaction: Coupling of aryl or vinyl halides with alkenes to form substituted alkenes. []
  • Sonogashira coupling: Coupling of aryl or vinyl halides with terminal alkynes to form arylalkynes or enynes. []
  • Buchwald-Hartwig amination: Coupling of aryl halides with amines to form arylamines. [, ]

Q7: What are the advantages of using tris(dibenzylideneacetone)dipalladium(0) as a catalyst?

A7: Tris(dibenzylideneacetone)dipalladium(0) offers several advantages as a catalyst:

    Q8: How does tris(dibenzylideneacetone)dipalladium(0) activate in catalytic reactions?

    A8: Tris(dibenzylideneacetone)dipalladium(0) typically requires activation in situ by dissociating one or more dba ligands to generate coordinatively unsaturated palladium(0) species. These species can then undergo oxidative addition with the substrate, initiating the catalytic cycle. [] The activation can be facilitated by external ligands like phosphines, amines, or carbenes, which stabilize the active palladium species and enhance catalytic activity and selectivity.

    Q9: How does the choice of solvent affect reactions catalyzed by tris(dibenzylideneacetone)dipalladium(0)?

    A9: The solvent choice can significantly impact the reactivity and selectivity of tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions. Polar aprotic solvents, such as tetrahydrofuran, toluene, dioxane, and dimethylformamide, are commonly used. The solvent can influence the solubility of reactants and catalysts, the rate of ligand dissociation, and the stability of reaction intermediates, ultimately affecting the reaction outcome. [, , ]

    Q10: What are some challenges associated with using tris(dibenzylideneacetone)dipalladium(0) as a catalyst?

    A10: Despite its numerous advantages, some challenges exist when using tris(dibenzylideneacetone)dipalladium(0):

      Q11: Does tris(dibenzylideneacetone)dipalladium(0) have applications beyond catalysis?

      A11: Yes, besides its extensive use in catalytic reactions, tris(dibenzylideneacetone)dipalladium(0) has also been explored in other areas:

      • Nanoparticle synthesis: Acts as a precursor for preparing palladium nanoparticles with controlled size and morphology. [, , ]

      Q12: What are the safety concerns associated with handling tris(dibenzylideneacetone)dipalladium(0)?

      A12: Tris(dibenzylideneacetone)dipalladium(0) is harmful and requires careful handling.

        Q13: How should tris(dibenzylideneacetone)dipalladium(0) be disposed of properly?

        A13: Tris(dibenzylideneacetone)dipalladium(0) should be disposed of following local regulations and guidelines for hazardous waste. Do not release into the environment.

        Q14: What are some ongoing research areas related to tris(dibenzylideneacetone)dipalladium(0)?

        A14: Research on tris(dibenzylideneacetone)dipalladium(0) continues to expand its applications:

        • Developing more efficient and selective catalytic systems: Exploring new ligands and reaction conditions to improve catalytic performance. []
        • Understanding the mechanism of action: Investigating the reaction pathways and intermediates involved in tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions. []

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.